molecular formula C14H21NO2 B3025637 1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone CAS No. 93344-82-2

1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone

Cat. No.: B3025637
CAS No.: 93344-82-2
M. Wt: 235.32 g/mol
InChI Key: HWQXADPWWSVKPV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[3-(diethylaminomethyl)-4-methoxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-5-15(6-2)10-13-9-12(11(3)16)7-8-14(13)17-4/h7-9H,5-6,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXADPWWSVKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355028
Record name 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93344-82-2
Record name 1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone can be achieved through several routes. One common method involves the condensation of 3-(diethylamino)methyl-4-methoxybenzaldehyde with acetone under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to proceed efficiently . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone involves its interaction with specific molecular targets. The diethylamino group allows the compound to interact with receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone
  • CAS Number : 93344-82-2
  • Molecular Formula: C₁₄H₂₁NO₂
  • Molecular Weight : 235.32 g/mol
  • Key Structural Features :
    • A phenyl ring substituted with:
  • Methoxy (-OCH₃) at position 2.
  • Diethylaminoethyl (-CH₂-N(CH₂CH₃)₂) at position 2.
  • Acetyl (-COCH₃) at position 1.

Applications: Primarily used as a laboratory chemical and intermediate in organic synthesis . Limited direct biological activity data are available, but structural analogs (e.g., methoxyphenyl derivatives) exhibit antioxidant and anticancer properties .

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Compound Name Substituents Bioactivity Key Findings Reference
This compound 4-OCH₃, 3-CH₂-N(CH₂CH₃)₂ Not explicitly tested Structural similarity to bioactive analogs suggests potential for cytotoxicity or antioxidant activity.
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone 4-OH, 3-CH₂-N(CH₂CH₃)₂ Anticancer (hypothetical) Hydroxyl group may enhance hydrogen bonding, improving receptor interactions. Synthesized but activity not reported .
1-(4-Methoxyphenyl)ethanone 4-OCH₃ Antioxidant Parent compound lacking diethylamino group; lower complexity. Antioxidant activity ~50% of ascorbic acid in DPPH assays .
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone 4-OH, 3,5-OCH₃ Antioxidant/Pharmaceutical Hydroxy and methoxy groups synergize for radical scavenging. Used in drug intermediates .
1-(4-Chlorophenyl)-2-((4-methoxybenzyl)(methyl)amino)ethanol 4-Cl, 4-OCH₃, -N(CH₃)-CH₂-C₆H₄-OCH₃ Anticancer Demonstrated cytotoxicity against glioblastoma U-87 cells (IC₅₀ ~12 µM) .

Key Observations :

  • Methoxy vs. Hydroxy: Methoxy groups reduce polarity compared to hydroxyl, affecting membrane permeability.

Physicochemical Properties

Property This compound 1-(4-Methoxyphenyl)ethanone 1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone
Molecular Weight 235.32 g/mol 150.17 g/mol 261.36 g/mol
Solubility Likely polar aprotic solvents (DMSO, ethanol) Soluble in ethanol, acetone Soluble in DMSO, methanol
Melting Point Not reported 157–158°C Not reported
Hazard Profile H302, H315, H319, H335 (oral toxicity, skin/eye irritation) Low toxicity (no GHS data) Not classified

Key Observations :

  • The diethylamino group increases molecular weight and solubility in polar solvents compared to simpler methoxyphenyl analogs .
  • Toxicity risks (e.g., respiratory irritation) are higher for the target compound due to its complex substituents .

Biological Activity

1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone, commonly referred to as a Mannich base, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The diethylamino group enhances its interaction with various receptors and enzymes, which can modulate cellular signaling pathways and influence biological processes such as neurotransmission and enzyme activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Due to its structural similarity to neurotransmitters, this compound has been studied for its potential use in treating neurological disorders.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although detailed investigations are still required.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-{3-[(Dimethylamino)methyl]-4-methoxyphenyl}ethanoneDimethylamino groupVaries in reactivity and potential therapeutic effects
1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanoneHydroxy group instead of methoxyDifferent chemical and biological properties

Case Studies and Research Findings

Several studies have explored the biological activities of Mannich bases, including derivatives of this compound:

  • Neuroprotective Studies : A study indicated that certain Mannich bases can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition could lead to enhanced cognitive function in neurodegenerative conditions .
  • Antimicrobial Testing : In vitro assays have shown that similar compounds exhibit significant antimicrobial activity against various pathogens. Future studies are needed to evaluate the specific efficacy of this compound against a broader range of microorganisms .
  • Antioxidant Activity : Research has demonstrated that Mannich bases can scavenge free radicals, indicating potential for use in formulations aimed at reducing oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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